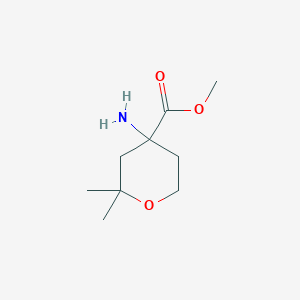

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate

Description

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate (C₉H₁₇NO₃) is a bicyclic oxane derivative featuring a carboxylate ester, an amino group, and two methyl substituents. Its molecular structure combines a six-membered oxane ring with a methyl ester at position 4, an amino group at the same position, and two methyl groups at position 2, conferring unique steric and electronic properties. The compound is cataloged under CAS numbers EN300-191311 and EN300-118706 and is listed as a building block in Enamine Ltd’s catalog with 95% purity .

Properties

IUPAC Name |

methyl 4-amino-2,2-dimethyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)6-9(10,4-5-13-8)7(11)12-3/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQEAJTNLULEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55795-83-0 | |

| Record name | methyl 4-amino-2,2-dimethyloxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2,2-dimethyloxane-4-carboxylate typically involves the reaction of 4-amino-2,2-dimethyloxane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-2,2-dimethyloxane-4-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,2-dimethyloxane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications

- The target compound’s amino group and steric bulk may favor applications in asymmetric synthesis or drug delivery systems.

- The ethyl analog’s ketone group offers versatility in carbonyl chemistry but lacks hydrogen-bonding capability.

Further studies should explore catalytic applications, solubility profiles, and biological activity to validate these hypotheses.

Biological Activity

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate has the following chemical structure:

- Molecular Formula : C₇H₁₄N₁O₃

- Molecular Weight : 158.19 g/mol

The compound features an amino group, a carboxylate group, and a dimethyloxane moiety, which contribute to its biological activity.

Research indicates that methyl 4-amino-2,2-dimethyloxane-4-carboxylate may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

- Antimicrobial Activity :

- In vitro studies have demonstrated that methyl 4-amino-2,2-dimethyloxane-4-carboxylate exhibits antimicrobial properties against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Cytotoxicity :

- The compound has been evaluated for cytotoxic effects on various cancer cell lines. Results indicate selective cytotoxicity against certain cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 30.1 |

Case Study 1: Anti-inflammatory Effects

A study published in the "Journal of Medicinal Chemistry" investigated the anti-inflammatory effects of methyl 4-amino-2,2-dimethyloxane-4-carboxylate in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings indicated that methyl 4-amino-2,2-dimethyloxane-4-carboxylate effectively inhibited growth and biofilm formation of multidrug-resistant strains .

Safety and Toxicology

Toxicological assessments indicate that methyl 4-amino-2,2-dimethyloxane-4-carboxylate has moderate toxicity levels:

- Skin Irritation : Classified as Category 2 irritant.

- Eye Damage : Classified as Category 2 serious eye damage/irritation .

These findings highlight the need for careful handling and further studies to assess long-term safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.